Kryptand 222B
Overview
Description
Kryptand 222B, also known as 5,6-Benzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacos-5-ene, is an organic compound with the molecular formula C22H36N2O6 . It is a member of the cryptand family, which are polycyclic ligands known for their ability to form stable complexes with metal ions. This compound is particularly notable for its high affinity for certain cations, making it a valuable tool in various fields of chemistry and industry .
Preparation Methods
The synthesis of Kryptand 222B involves the reaction of oxaalkylenediamines with the diiodide derivative of an oligoethylene glycol . This method allows for the formation of the cryptand structure in a single step, which is advantageous for producing the compound in high yields. Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
Kryptand 222B undergoes several types of chemical reactions, including complexation with metal ions, oxidation, and reduction . Common reagents used in these reactions include metal salts, oxidizing agents, and reducing agents. The major products formed from these reactions are typically metal-cryptate complexes, which are highly stable and have unique properties .
Scientific Research Applications
Kryptand 222B has a wide range of scientific research applications. In chemistry, it is used as a sequestering agent for metal ions, allowing for the selective isolation and analysis of specific cations in the presence of others . In biology and medicine, this compound is used in studies involving metal ion transport and storage, as well as in the development of diagnostic tools and therapeutic agents . Industrially, it is employed in processes requiring the selective binding and removal of metal ions from solutions .
Mechanism of Action
The mechanism of action of Kryptand 222B involves the encapsulation of metal cations within its polycyclic structure . The compound’s nitrogen and oxygen atoms coordinate with the metal ion, forming a stable complex that is shielded from the surrounding environment. This selective binding is facilitated by the flexible nature of the cryptand’s chains, which can adjust to accommodate different cations .
Comparison with Similar Compounds
Kryptand 222B is unique among cryptands due to its specific structure and high affinity for certain metal ions . Similar compounds include other members of the cryptand family, such as Kryptand 222 and Kryptand 221 . These compounds share similar properties but differ in their structural details and the specific cations they preferentially bind to. This compound’s ability to form highly stable complexes with a wide range of cations makes it particularly valuable in applications requiring selective metal ion binding .
Biological Activity
Kryptand 222B, a member of the cryptand family, is known for its unique molecular structure that allows it to encapsulate cations effectively. This property makes it a significant compound in various biological and chemical applications, particularly in the fields of radiopharmaceuticals, analytical chemistry, and biochemistry. This article delves into the biological activity of this compound, highlighting its synthesis, complexation properties, and potential applications based on recent research findings.
Structure and Synthesis
This compound is characterized by its three-dimensional cavity that can selectively bind cations such as potassium and thallium. The synthesis of this compound involves several steps, typically starting from simpler precursors to form the final cryptand structure. The detailed synthetic routes often include reactions with various reagents under controlled conditions to ensure high yields and purity.
Metal Ion Binding
This compound exhibits a high affinity for different metal ions, which is crucial for its biological applications. Recent studies have shown that it can effectively form complexes with lanthanum(III) ions in non-aqueous solvents. The stability constants for these complexes were determined using conductometric titration methods, revealing a stable 1:1 complex formation:
Metal Ion | Stability Constant (log Kf) |
---|---|
La³⁺ | 5.1 |
This table illustrates the binding strength of this compound with lanthanum ions, indicating its potential utility in analytical chemistry and sensor development .
Radiopharmaceuticals
One of the most promising applications of this compound is in the field of radiopharmaceuticals. A study demonstrated that derivatives of Kryptand 222 could be radiolabeled with thallium-201 (¹⁹⁹Tl) for targeted imaging applications. The research highlighted the synthesis of a PSMA-targeted conjugate using Kryptand 222, which showed significant potential for prostate cancer imaging:
- Synthesis : The conjugate was synthesized through a series of reactions involving click chemistry.
- Biological Evaluation : Preliminary evaluations indicated effective localization in prostate cancer tissues, suggesting that this compound can enhance the delivery of radiolabeled compounds to specific sites .
Case Study: Thallium-201 Labeling
A notable case study involved the use of this compound in developing a radiolabeled compound for imaging prostate cancer. The study focused on:
- Objective : To create a targeted imaging agent using this compound.
- Methodology : Synthesis involved attaching a peptide targeting prostate-specific membrane antigen (PSMA) to the Kryptand structure.
- Results : The resulting conjugate exhibited high binding affinity to PSMA-positive cells, demonstrating the effectiveness of this compound as a carrier for therapeutic agents.
Properties
IUPAC Name |
4,11,17,20,25,28-hexaoxa-1,14-diazatricyclo[12.8.8.05,10]triaconta-5,7,9-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O6/c1-2-4-22-21(3-1)29-15-9-23-5-11-25-17-19-27-13-7-24(10-16-30-22)8-14-28-20-18-26-12-6-23/h1-4H,5-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLUTPDNMOEWGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCN2CCOCCOCCN1CCOC3=CC=CC=C3OCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185181 | |
Record name | 2,3,5,6,8,9,11,12,14,15-Decahydro-4,13-(ethanoxyethanoxyethano)-4H,13H-1,7,10,16,4,13-benzotetraoxadiazacyclooctadecine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31250-18-7 | |
Record name | Kryptofix 222B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31250-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,5,6,8,9,11,12,14,15-Decahydro-4,13-(ethanoxyethanoxyethano)-4H,13H-1,7,10,16,4,13-benzotetraoxadiazacyclooctadecine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031250187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,5,6,8,9,11,12,14,15-Decahydro-4,13-(ethanoxyethanoxyethano)-4H,13H-1,7,10,16,4,13-benzotetraoxadiazacyclooctadecine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20185181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6,8,9,11,12,14,15-decahydro-4,13-(ethanoxyethanoxyethano)-4H,13H-1,7,10,16,4,13-benzotetraoxadiazacyclooctadecine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.924 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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